-Ethyl-5-methylhydantoin can be synthesized through various methods, including:
5-Ethyl-5-methylhydantoin exhibits biocidal properties, meaning it can kill or inhibit the growth of microorganisms. Studies have shown its effectiveness against bacteria, fungi, and algae [, ].
The exact mechanism of action of 5-Ethyl-5-methylhydantoin as a biocide is not fully understood, but it is believed to involve multiple factors, including:
5-Ethyl-5-methylhydantoin also demonstrates photosensitizing properties. In the presence of light, it can generate reactive oxygen species that can damage cells []. This property has potential applications in photodynamic therapy, a type of cancer treatment that uses light and photosensitizers to destroy cancer cells [].
In addition to its biocidal and photosensitizing properties, 5-Ethyl-5-methylhydantoin is being explored for other potential applications, including:
5-Ethyl-5-methylhydantoin is an organic compound with the molecular formula C6H10N2O2. It belongs to the hydantoin class of compounds, which are characterized by a five-membered ring structure containing two nitrogen atoms and a carbonyl group. This compound features both ethyl and methyl substituents on the nitrogen atoms of the hydantoin ring, contributing to its unique properties and reactivity. 5-Ethyl-5-methylhydantoin is known for its stability under various conditions and has garnered interest in both biological and industrial applications .
Research indicates that 5-ethyl-5-methylhydantoin exhibits notable biological activity. It has been studied for its potential antimicrobial properties, making it useful in disinfectants and sanitizers. Its ability to release hypochlorous acid upon decomposition enhances its efficacy against various microorganisms. Additionally, studies have shown that it may have photostability advantages compared to related compounds when exposed to ultraviolet light .
Several synthesis methods have been developed for 5-ethyl-5-methylhydantoin:
The applications of 5-ethyl-5-methylhydantoin are diverse:
Interaction studies involving 5-ethyl-5-methylhydantoin have primarily focused on its reactivity with other substances:
Several compounds share structural similarities with 5-ethyl-5-methylhydantoin. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
1,3-Dichloro-5,5-dimethylhydantoin | Contains two methyl groups instead of an ethyl group | Known for its strong antimicrobial properties |
1-Methylhydantoin | Lacks ethyl substitution; simpler structure | Less complex reactivity compared to 5-ethyl variants |
5-Methylhydantoin | Contains only a methyl group; no ethyl substitution | Different biological activity profile |
The uniqueness of 5-ethyl-5-methylhydantoin lies in its specific combination of ethyl and methyl groups, which confer distinct reactivity and applicability compared to its analogs .
The compound is chemically identified as 5-ethyl-5-methyl-2,4-imidazolidinedione, with the molecular formula C₆H₁₀N₂O₂ and a molecular weight of 142.16 g/mol. It is also referred to as methylethylhydantoin, 5-methyl-5-ethylhydantoin, and NSC 1020. The IUPAC name reflects its bicyclic structure, while its common name highlights the substituents at the 5-carbon position.
Property | Value |
---|---|
CAS Number | 5394-36-5 |
Molecular Formula | C₆H₁₀N₂O₂ |
Molecular Weight | 142.16 g/mol |
Melting Point | 144–150°C |
Density | 1.095 g/cm³ |
Synonyms | 5-Ethyl-5-methylimidazolidine-2,4-dione |
Table 1: Physical and chemical properties of 5-ethyl-5-methylhydantoin
The synthesis of hydantoins dates to the 19th century, with Friedrich Urech pioneering the synthesis of 5-methylhydantoin in 1873 via the reaction of alanine sulfate with potassium cyanate. The Bucherer–Bergs reaction, developed in the 1920s, became a cornerstone for synthesizing 5,5-disubstituted hydantoins, including 5-ethyl-5-methylhydantoin, from carbonyl compounds (e.g., ketones) using ammonium carbonate and potassium cyanide.
Modern methods, such as the Strecker synthesis, involve condensing ethylmethylketone with ammonium carbonate and potassium cyanide, yielding EM-Hyd with >99% purity. Recent advancements include multicomponent reactions in polyethylene glycol (PEG) solvent at 150°C, achieving 79–93% yields.
Hydantoins are five-membered heterocycles with two carbonyl groups at positions 2 and 4. The 5,5-disubstitution in EM-Hyd distinguishes it from simpler derivatives like 5-methylhydantoin. Its structure enables:
5-Ethyl-5-methylhydantoin serves as a key intermediate in organic synthesis and a model compound for studying heterocyclic reactivity. Its applications span:
Irritant